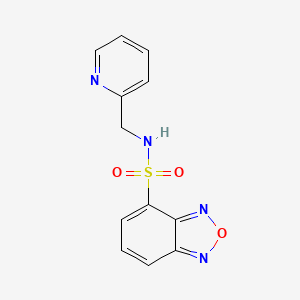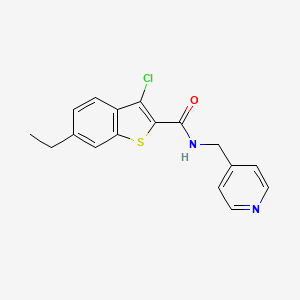![molecular formula C15H12N4OS2 B11122257 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11122257.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to introduce the thioether linkage.
Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with pyridine-4-carbaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the pyridine ring and Schiff base, making it less versatile in certain applications.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: Contains a thiadiazine ring, which imparts different chemical properties.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its combination of a benzothiazole ring, a pyridine ring, and a hydrazide functional group. This combination provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C15H12N4OS2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H12N4OS2/c20-14(19-17-9-11-5-7-16-8-6-11)10-21-15-18-12-3-1-2-4-13(12)22-15/h1-9H,10H2,(H,19,20)/b17-9+ |
InChI Key |
VRRQHGIJNORDET-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylpropyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11122188.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11122196.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122208.png)
![2-[(furan-2-ylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11122213.png)
![6-imino-7-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122236.png)

![(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11122241.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B11122242.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11122250.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11122255.png)
![4-(decyloxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11122256.png)

